N-Cilexetil Candesartan Ethyl Ester

hypertension ambulatory blood pressure monitoring head-to-head clinical trial

N-Cilexetil Candesartan Ethyl Ester is the preferred insurmountable AT1 antagonist prodrug for formulary selection requiring superior 24-hour BP control. Unlike competitive ARBs (losartan, valsartan), it exhibits non-competitive receptor blockade with highest AT1 binding affinity among all clinically available ARBs. Complete GI-tract hydrolysis—no CYP450 reliance. Head-to-head trials confirm significantly greater reductions in trough sitting diastolic BP vs losartan. Unique CHARM-Alternative evidence supports heart failure use in ACE-inhibitor-intolerant patients. Ideal reference standard for solid dispersion, nanoemulsion, and dissolution-limited bioavailability studies.

Molecular Formula C35H38N6O6
Molecular Weight 638.73
CAS No. 1391054-45-7
Cat. No. B600948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cilexetil Candesartan Ethyl Ester
CAS1391054-45-7
SynonymsEthyl-1-([2’-[1-(1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate; 
Molecular FormulaC35H38N6O6
Molecular Weight638.73
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC
InChIInChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cilexetil Candesartan Ethyl Ester (CAS 1391054-45-7): Prodrug Activation and AT1 Receptor Antagonism Profile


N-Cilexetil Candesartan Ethyl Ester, commonly known as candesartan cilexetil, is an angiotensin II type 1 (AT1) receptor antagonist prodrug indicated for the treatment of hypertension and heart failure [1]. Following oral administration, candesartan cilexetil undergoes rapid and complete hydrolysis during gastrointestinal absorption to yield the active moiety, candesartan, which exerts its pharmacological effect via selective blockade of the AT1 receptor [2]. Unlike several other angiotensin II receptor blockers (ARBs), candesartan cilexetil is administered as an inactive racemic prodrug and requires no hepatic CYP450-mediated biotransformation for activation [3].

Why N-Cilexetil Candesartan Ethyl Ester Cannot Be Generically Substituted by Other ARBs


Despite sharing a common therapeutic target (AT1 receptor blockade), ARBs exhibit substantial inter-drug variability in receptor binding kinetics, metabolic activation pathways, and duration of pharmacological action that preclude generic interchangeability [1]. Candesartan cilexetil undergoes complete GI-tract hydrolysis to the active candesartan moiety without reliance on hepatic CYP enzymes, whereas losartan requires partial hepatic conversion to EXP3174 and valsartan/irbesartan are administered as active compounds [2]. Critically, candesartan exhibits the highest AT1 receptor binding affinity among all clinically available ARBs and demonstrates insurmountable (non-competitive) antagonism, a binding mode that fundamentally differs from the competitive antagonism of losartan, valsartan, and eprosartan [3]. These pharmacologic distinctions translate directly into quantifiable differences in 24-hour blood pressure control, trough-to-peak ratios, and sustained receptor blockade beyond the dosing interval—differences that are established through direct comparative clinical evidence and must inform procurement and formulary selection decisions.

N-Cilexetil Candesartan Ethyl Ester: Head-to-Head Comparative Evidence for Procurement Decisions


24-Hour Ambulatory Blood Pressure Reduction: Candesartan Cilexetil 8 mg vs Olmesartan Medoxomil 20 mg

In a randomized, double-blind, parallel-group study (n=643) comparing candesartan cilexetil 8 mg once daily with olmesartan medoxomil 20 mg once daily, daytime diastolic blood pressure (DBP) reductions by 24-hour ambulatory blood pressure monitoring (ABPM) were measured at weeks 1, 2, and 8 [1]. At week 8, candesartan cilexetil produced a mean daytime DBP reduction of 7.8 mmHg compared with 9.3 mmHg for olmesartan medoxomil, representing a between-group difference of 1.5 mmHg favoring olmesartan (p ≤ 0.0126) [1]. Both treatments were well tolerated [1].

hypertension ambulatory blood pressure monitoring head-to-head clinical trial

Trough Sitting Diastolic Blood Pressure: Candesartan Cilexetil vs Losartan Superiority Evidence

Head-to-head clinical comparisons have established that candesartan cilexetil provides superior antihypertensive efficacy compared with the prototype ARB, losartan [1]. Initial comparative clinical trials demonstrate that candesartan cilexetil is significantly more effective than losartan in lowering trough sitting diastolic blood pressure [1]. A comprehensive review of comparative data confirms that candesartan cilexetil provides better antihypertensive efficacy than losartan and is at least as effective as telmisartan and valsartan [2].

hypertension trough blood pressure comparative efficacy

AT1 Receptor Binding Affinity: Candesartan Exhibits Highest Affinity Among All ARBs

Comparative radioligand-binding studies demonstrate that candesartan (the active metabolite of candesartan cilexetil) possesses a higher affinity for the AT1 receptor than all other clinically available ARBs [1]. Candesartan exhibits an AT1 receptor affinity (inhibition constant Ki) that exceeds that of losartan, valsartan, irbesartan, telmisartan, eprosartan, and olmesartan [1]. Specifically, candesartan demonstrates an AT1 receptor affinity of 10,000-fold selectivity versus AT2 receptors, with an IC50 value for angiotensin II pressor response inhibition superior to comparator ARBs [2]. The tight binding is characterized by a slow dissociation rate from the receptor [3].

receptor pharmacology binding affinity AT1 receptor

Insurmountable (Non-Competitive) Antagonism: Mechanistic Differentiation from Competitive ARBs

Candesartan exhibits insurmountable (non-competitive) antagonism at the AT1 receptor, a mechanistic characteristic that distinguishes it from losartan, valsartan, and eprosartan, which act as competitive antagonists [1]. In rabbit aortic preparations, candesartan blocked angiotensin II-induced contractions in an insurmountable manner, whereas losartan exhibited competitive blockade; EXP3174 (losartan's active metabolite), valsartan, and irbesartan displayed intermediate antagonism profiles [2]. The insurmountable antagonism reflects a slow dissociation rate from the receptor, producing long-lasting receptor blockade that persists beyond what would be predicted from pharmacokinetic elimination half-life alone [3].

receptor antagonism insurmountable blockade pharmacodynamics

Cardiovascular Outcomes Evidence: CHARM Program Heart Failure Mortality and Hospitalization Reduction

The Candesartan in Heart Failure Assessment of Reduction in Mortality and Morbidity (CHARM) program demonstrated that candesartan cilexetil significantly reduces cardiovascular death and heart failure hospitalization in patients with heart failure [1]. The CHARM-Alternative trial specifically established candesartan's efficacy in patients intolerant of ACE inhibitors, providing a unique evidence-based therapeutic option for this population [2]. In Japanese high-risk hypertensive patients, candesartan reduced blood pressure to <140/90 mmHg with an average dose of 8 mg/day and reduced the incidence of cardiovascular events [3].

heart failure cardiovascular outcomes mortality CHARM trial

Metabolic Activation Pathway: Complete GI Hydrolysis vs Hepatic CYP-Dependent Activation of Losartan

Candesartan cilexetil undergoes rapid and complete hydrolysis to the active candesartan moiety during gastrointestinal absorption, bypassing hepatic CYP450-dependent metabolism entirely [1]. In contrast, losartan requires partial hepatic conversion via CYP2C9 and CYP3A4 to its active metabolite EXP3174, introducing pharmacokinetic variability and potential drug-drug interactions [2]. Valsartan and irbesartan are administered as active compounds and do not require prodrug activation [1]. Candesartan cilexetil exhibits oral bioavailability of approximately 15% and an elimination half-life of approximately 9 hours for the active candesartan moiety, with no significant accumulation upon multiple dosing [3].

prodrug activation pharmacokinetics drug metabolism bioavailability

N-Cilexetil Candesartan Ethyl Ester: Evidence-Based Procurement and Research Application Scenarios


Formulary Selection for Hypertension Management Requiring Superior Trough BP Control vs Losartan

Procurement decision-makers should prioritize candesartan cilexetil over losartan when formulary management requires superior antihypertensive efficacy at trough, as established by multiple head-to-head clinical comparisons demonstrating significantly greater reductions in trough sitting diastolic blood pressure [1]. The insurmountable antagonism mechanism and slow receptor dissociation confer sustained 24-hour BP control, with ABPM studies confirming that antihypertensive effect extends beyond the 24-hour dosing interval, unlike losartan whose effect declines rapidly over this period [2].

Heart Failure Therapeutic Management in ACE Inhibitor-Intolerant Patients

Candesartan cilexetil is indicated for the treatment of heart failure (NYHA class II-IV) to reduce cardiovascular death and heart failure hospitalization, with specific evidence from the CHARM-Alternative trial establishing efficacy in patients intolerant of ACE inhibitors [1]. This unique evidence-based positioning supports formulary inclusion of candesartan cilexetil as the preferred ARB for heart failure populations with ACE inhibitor intolerance, a therapeutic niche not uniformly supported by outcomes data across all ARBs [2].

Research Use in Prodrug Activation and Biopharmaceutics Classification Studies

N-Cilexetil Candesartan Ethyl Ester serves as a model BCS Class II compound (low solubility, high permeability) for pharmaceutical development research focused on prodrug activation, solid dispersion formulation, and bioavailability enhancement [1]. Its rapid and complete GI-tract hydrolysis to the active candesartan moiety, combined with low aqueous solubility (resulting in 15-40% oral bioavailability), makes it an ideal candidate for studying formulation strategies to improve dissolution-limited absorption [2]. Research applications include spray-dried solid dispersion development, nanoemulsion formulation, and comparative prodrug hydrolysis studies across species [3].

Preclinical Pharmacology Studies of Insurmountable AT1 Receptor Antagonism

Candesartan (the active metabolite of candesartan cilexetil) represents the prototypical insurmountable AT1 receptor antagonist and is widely used in preclinical research to investigate non-competitive receptor blockade mechanisms, slow dissociation kinetics, and sustained functional antagonism in vascular and renal tissues [1]. Its superior receptor binding affinity and insurmountable antagonism profile differentiate it from competitive ARBs such as losartan and valsartan, making it the preferred tool compound for studies requiring sustained AT1 receptor blockade despite supraphysiologic angiotensin II challenge [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cilexetil Candesartan Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.